1,3-Butanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

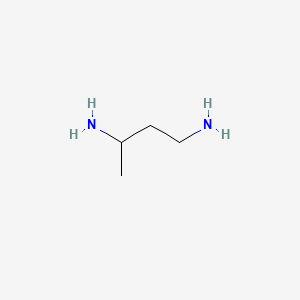

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTXVXDNHPWPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870641 | |

| Record name | 1,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS LIQUID. | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

142-150 °C | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

52 °C o.c. | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.85 | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

590-88-5 | |

| Record name | 1,3-Butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1263602CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIAMINOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine, also known as 1,3-diaminobutane, is a chiral organic compound with the chemical formula C₄H₁₂N₂.[1][2][3] It is a diamine featuring two amino groups attached to a butane (B89635) backbone.[1] This compound and its derivatives are of significant interest in various fields, including organic synthesis and polymer chemistry, due to their utility as building blocks for more complex molecules.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, accompanied by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 88.15 g/mol | [2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142-150 °C | |

| Melting Point | -50 °C | [1] |

| Density | 0.858 g/mL | [5] |

| Solubility in Water | Very good | |

| Refractive Index | 1.450 | [5] |

| Flash Point | 52 °C (open cup) | |

| Vapor Pressure | 0.6 kPa (at 20 °C) | |

| Vapor Density | 3.0 (air = 1) |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental for the characterization of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid amines like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For liquid samples like this compound, this can be determined by several methods, including distillation and the Thiele tube method.[6][7]

a) Distillation Method:

A simple distillation apparatus can be used for the purification of liquids and the simultaneous determination of their boiling point.[7]

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle or oil bath), and boiling chips.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

The flask is heated gently.

-

As the liquid boils and the vapor condenses, the temperature is monitored.

-

The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

-

b) Thiele Tube Method:

This micro method is suitable for small sample volumes.[6]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is heated gently, which creates a convection current for uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

-

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. This compound has a very low melting point and would require a cryostat for experimental determination. The general procedure for determining the melting point of an organic solid is as follows:

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, and a thermometer.[8][9]

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.[8][9]

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.[9]

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied is recorded as the melting point range.[8] Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.[9]

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it can be determined using several methods.[10][11]

a) Pycnometry:

This is a highly accurate method for determining the density of liquids.[10]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample and placed in a water bath to reach thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

b) Hydrometry:

A hydrometer is a simple and direct-reading instrument for determining the density of liquids.[5][11]

-

Apparatus: A hydrometer and a graduated cylinder.

-

Procedure:

-

The liquid is poured into a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.[5]

-

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a given medium. It is a characteristic property of a substance and is useful for identification and purity assessment.[12][13]

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[12][13]

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[12]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. Buy this compound, (S)- (EVT-13476052) | 25139-83-7 [evitachem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-Depth Technical Guide to 1,3-Butanediamine: Chemical Structure, Isomers, and Synthetic Methodologies

This technical guide provides a comprehensive overview of 1,3-butanediamine, focusing on its chemical structure, isomers, physicochemical properties, and synthetic protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Isomerism

This compound, also known as 1,3-diaminobutane, is an organic compound with the chemical formula C₄H₁₂N₂.[1] Its structure consists of a four-carbon butane (B89635) chain with two amino (-NH₂) groups attached to the first and third carbon atoms.[1] The molecular weight of this compound is approximately 88.15 g/mol .[1][2][3][4]

The presence of a chiral center at the third carbon atom gives rise to stereoisomerism. Consequently, this compound exists as a pair of enantiomers: (R)-1,3-butanediamine and (S)-1,3-butanediamine.[1] These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities, a critical consideration in drug development.

In addition to stereoisomers, butanediamine has several positional isomers, where the amino groups are located at different positions on the butane backbone. These include 1,2-butanediamine, 1,4-butanediamine (putrescine), and 2,3-butanediamine.[5][6] 2,3-Butanediamine itself has three stereoisomers: a meso compound and a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-butanediamine).[6]

Isomeric relationships of butanediamine.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | This compound | (S)-1,3-Butanediamine | 2,3-Butanediamine (racemic) | 2,3-Butanediamine (meso) |

| Molecular Formula | C₄H₁₂N₂[2][3][4] | C₄H₁₂N₂[1] | C₄H₁₂N₂[6] | C₄H₁₂N₂[6] |

| Molecular Weight ( g/mol ) | 88.15[2][3][4] | 88.15[1] | 88.154[6] | 88.154[6] |

| CAS Number | 590-88-5[2][3][4] | 25139-83-7[1] | 20699-48-3[6] | 20759-15-3 (rel-(R,S))[6] |

| Appearance | Colorless liquid[2] | - | Colorless oil[6] | Colorless oil[6] |

| Boiling Point (°C) | 142-150[2] | ~118[1] | 44-45 (at 25 mmHg)[6] | 46-48 (at 25 mmHg)[6] |

| Melting Point (°C) | -50[1] | - | - | - |

| Density (g/cm³) | ~0.87 (at 20°C)[1] | - | - | - |

| Flash Point (°C) | 52 (open cup)[2] | - | - | - |

| Solubility in Water | Very good[2] | Soluble[1] | - | - |

Synthesis and Experimental Protocols

The synthesis of 1,3-diamines can be achieved through various methods, although it has received less attention compared to the synthesis of 1,2-diamines.[7] Common synthetic routes for this compound include the reduction of nitriles or amides and the hydrogenation of succinonitrile.[1] Biochemical synthesis using engineered microorganisms like Escherichia coli has also been explored.[1]

A general experimental protocol for the synthesis of 1,3-diamines from 1,3-diazides is outlined below. This method involves the reduction of the diazide to the corresponding diamine.

Experimental Protocol: Synthesis of this compound from 1,3-Diazidobutane

This protocol is a general representation of the Staudinger reduction of azides to amines using triphenylphosphine (B44618).

Materials:

-

1,3-Diazidobutane

-

Triphenylphosphine

-

Toluene (anhydrous)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diazidobutane in anhydrous toluene.

-

Reduction: Add a stoichiometric amount of triphenylphosphine to the solution. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux (around 110-120°C for toluene) and maintain for a specified time (e.g., 0.25 hours) to ensure complete reduction of the azides.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the azide (B81097) peak).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add water to hydrolyze the intermediate phosphazene. Stir vigorously for several hours or overnight.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide and any unreacted starting material.

-

Purification:

-

Acidify the aqueous layer with hydrochloric acid to protonate the diamine, making it water-soluble.

-

Wash the acidic aqueous layer with diethyl ether to remove any remaining non-polar impurities.

-

Basify the aqueous layer with a concentrated solution of sodium hydroxide to deprotonate the diamine, which can then be extracted.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by distillation under reduced pressure.

Synthesis and purification workflow.

Applications in Research and Development

This compound and its derivatives are valuable building blocks in various fields:

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.[1]

-

Polymer Chemistry: It is used in the production of polyamides and other polymers.[1]

-

Pharmaceutical and Agrochemical Research: Derivatives of this compound are investigated for their potential therapeutic and agricultural applications.[1]

-

Asymmetric Catalysis: Chiral butanediamine derivatives are particularly important as ligands in transition metal-catalyzed asymmetric reactions, such as the hydrogenation of ketones.[9] Their C2-symmetry can create a chiral environment around the metal center, leading to high enantioselectivity.[9]

Safety and Handling

This compound is a corrosive substance to the eyes, skin, and respiratory tract.[2] It is also flammable and gives off irritating or toxic fumes in a fire.[2] Appropriate personal protective equipment, including a chemical protection suit and a respirator for organic gases and vapors, should be used when handling this compound.[2] It should be stored in a fireproof area, separated from oxidants.[2]

References

- 1. Buy this compound, (S)- (EVT-13476052) | 25139-83-7 [evitachem.com]

- 2. This compound | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. butane-1,3-diamine [stenutz.eu]

- 6. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]

- 7. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Racemic 1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing racemic 1,3-butanediamine, a valuable diamine in various chemical applications. The guide details the primary industrial method involving the reductive amination of crotonaldehyde (B89634), presenting a thorough experimental protocol and relevant quantitative data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the laboratory-scale synthesis of this compound.

Introduction

This compound, also known as 1,3-diaminobutane, is a four-carbon aliphatic diamine with the chemical formula C₄H₁₂N₂. Its structure features amino groups at the 1- and 3-positions, making it a versatile building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and as a ligand in coordination chemistry. This guide focuses on the synthesis of the racemic mixture of this compound.

Primary Synthesis Route: Reductive Amination of Crotonaldehyde

The most common industrial method for the preparation of racemic this compound is the reductive amination of crotonaldehyde. This process involves the reaction of crotonaldehyde with ammonia (B1221849) in the presence of a hydrogenation catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine.

Reaction Pathway

The synthesis of this compound from crotonaldehyde via reductive amination is a multi-step process that occurs in a single pot. The key transformations are outlined below.

Caption: Reductive amination of crotonaldehyde to this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of racemic this compound from crotonaldehyde.

Materials:

-

Crotonaldehyde

-

Anhydrous Ammonia

-

Hydrogen Gas

-

Raney Nickel or Cobalt Catalyst

-

Ethanol (B145695) (Solvent)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

Catalyst Preparation: The Raney nickel or cobalt catalyst should be washed with ethanol to remove any residual water.

-

Reaction Setup: In a high-pressure autoclave, a slurry of the Raney catalyst in ethanol is prepared.

-

Addition of Reactants: Crotonaldehyde is added to the reactor. The reactor is then sealed and purged with nitrogen gas to remove air.

-

Ammoniation: Anhydrous ammonia is introduced into the reactor to a specified pressure.

-

Hydrogenation: The reactor is pressurized with hydrogen gas. The mixture is then heated and stirred vigorously.

-

Reaction Monitoring: The reaction progress is monitored by observing the uptake of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The catalyst is removed by filtration.

-

Purification: The ethanol and excess ammonia are removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the reductive amination of crotonaldehyde.

| Parameter | Value | Reference |

| Catalyst | Raney Nickel or Cobalt | [1] |

| Solvent | Ethanol | [1] |

| Temperature | 80 - 150 °C | [1] |

| Hydrogen Pressure | 50 - 150 bar | [1] |

| Ammonia | Excess | [1] |

| Yield | 70-85% | [1] |

| Boiling Point | 143-145 °C | [1] |

Alternative Synthetic Routes

While the reductive amination of crotonaldehyde is the most direct route, other methods for the synthesis of 1,3-diamines exist and could be adapted for this compound. These include:

-

Hydrogenation of 3-Aminobutyronitrile: This method involves the catalytic reduction of the nitrile group of 3-aminobutyronitrile to a primary amine.

-

Reductive Amination of 4-Amino-2-butanone: The ketone can be subjected to reductive amination with ammonia to yield the target diamine.

The general workflow for developing a synthetic route for a target molecule like this compound is depicted below.

Caption: General workflow for synthetic route development.

Safety Considerations

-

Crotonaldehyde: is a highly toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Ammonia: is a corrosive and toxic gas. It should be handled with care in a well-ventilated area.

-

Hydrogen Gas: is extremely flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in a properly designed and shielded autoclave by trained personnel.

-

Raney Catalysts: are pyrophoric when dry and should be handled as a slurry in a solvent.

-

This compound: is a corrosive and flammable liquid. Avoid contact with skin and eyes.

Conclusion

The synthesis of racemic this compound is most effectively achieved through the reductive amination of crotonaldehyde. This method, while requiring specialized high-pressure equipment, offers good yields and is suitable for industrial-scale production. This guide provides the fundamental knowledge for researchers and professionals to approach the synthesis of this important diamine. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Technical Guide: 1,3-Butanediamine (1,3-Diaminobutane)

CAS Number: 590-88-5

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-butanediamine, a versatile diamine building block. It covers its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its utility in research and development.

Chemical Identity and Physical Properties

This compound, also known as 1-methyltrimethylenediamine, is a four-carbon aliphatic diamine. It exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct CAS numbers. Its physical and chemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Butane-1,3-diamine |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol [1] |

| Canonical SMILES | CC(CCN)N |

| InChI Key | RGTXVXDNHPWPHH-UHFFFAOYSA-N |

| CAS Number (Racemate) | 590-88-5[1] |

| CAS Number ((S)-enantiomer) | 25139-83-7 |

| CAS Number ((R)-enantiomer) | 44391-42-6[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142-150 °C | [1] |

| Density | 0.85 g/cm³ (relative to water) | [1] |

| Flash Point | 52 °C (open cup) | [1] |

| Solubility | Very good in water | [1] |

| Vapor Pressure | 0.6 kPa at 20 °C | [1] |

| XLogP3-AA | -0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes expected spectral features. Actual spectra can be accessed through chemical databases such as SpectraBase.[3]

Table 3: Spectroscopic Data Summary

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals for protons on carbons adjacent to nitrogen atoms are expected in the ~2.3-3.0 ppm range. Protons on the amine groups (-NH₂) typically appear as a broad signal between 0.5-5.0 ppm. |

| ¹³C NMR | Carbons directly bonded to the nitrogen atoms are expected to appear in the 30-65 ppm range.[4][5][6] The nitrile carbon, if present as a precursor, would appear around 120 ppm.[6] |

| IR Spectroscopy | N-H Stretch: Two bands for the primary amine are expected between 3400-3250 cm⁻¹. N-H Bend: A band is expected in the 1650-1580 cm⁻¹ region. C-N Stretch: Aliphatic C-N stretching is observed between 1250-1020 cm⁻¹. N-H Wag: A broad absorption is expected between 910-665 cm⁻¹. |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[7] The molecular ion peak is expected at m/z = 88. |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the catalytic hydrogenation of nitriles being a common and effective laboratory and industrial method.[8]

General Synthesis Pathways

Several methods exist for the preparation of 1,3-diamines, including the reduction of corresponding dinitriles, azides, or amides, and biosynthetic pathways. The diagram below illustrates common chemical synthesis routes.

Caption: General synthetic routes to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Aminobutyronitrile

This protocol is a generalized procedure based on established methods for nitrile hydrogenation to primary amines.[8][9] Researchers should optimize conditions for their specific equipment and scale.

Materials:

-

3-Aminobutyronitrile

-

Solvent: Anhydrous ethanol (B145695) or methanol

-

Catalyst: Raney Nickel (slurry in water), Raney Cobalt, or Rhodium on a support (e.g., Rh/Al₂O₃)

-

Basic Additive (optional but recommended): Sodium hydroxide (B78521) or ammonia

-

Hydrogen Gas (high purity)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

High-pressure autoclave/hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a high-pressure reactor, add the catalyst. For Raney Nickel, this is typically a 5-10% weight loading relative to the nitrile. If using a supported catalyst, a lower loading (e.g., 1-5 mol%) may be sufficient.

-

Reaction Setup: Add the solvent (e.g., ethanol) and the basic additive. The use of a basic substance helps to suppress the formation of secondary and tertiary amine byproducts.[10]

-

Addition of Nitrile: Add the 3-aminobutyronitrile to the reactor.

-

Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas. Typical pressures range from 20 to 80 bar.[9]

-

Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature, typically between 70-100 °C.[8]

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. Reaction times can vary from 3 to 24 hours depending on the catalyst, temperature, and pressure.[9][10]

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation under vacuum.

Applications in Research and Development

This compound is a valuable building block in both polymer chemistry and pharmaceutical synthesis due to its two reactive amine groups.

Polyamide Synthesis

The diamine functionality allows this compound to be used as a monomer for the synthesis of specialty polyamides. The chirality of (R)- or (S)-1,3-butanediamine can be used to impart specific properties to the resulting polymer.[11]

Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.

Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride

This protocol is adapted from established methods for the synthesis of polyamides from short-chain diamines.[11]

Materials:

-

This compound

-

Adipoyl chloride

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Lithium Chloride (LiCl)

-

Methanol

-

Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and dropping funnel

Procedure:

-

Reaction Setup: Assemble and thoroughly dry the glassware. Maintain a nitrogen atmosphere throughout the reaction.

-

Diamine Solution: In the flask, dissolve a precise molar amount of this compound and LiCl (as a solubilizing agent) in anhydrous NMP. Stir until fully dissolved.

-

Cooling: Cool the diamine solution to 0-5 °C using an ice-salt bath.

-

Diacid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in a small volume of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. Maintain the temperature below 5 °C to control the exothermic reaction.

-

Polymerization: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The solution will become viscous as the polymer forms.

-

Precipitation: Precipitate the polyamide by slowly pouring the viscous reaction solution into a large volume of vigorously stirred methanol. A fibrous solid will form.

-

Purification: Collect the polymer by filtration. To remove unreacted monomers, oligomers, and salts, wash the polymer thoroughly with hot water and then again with methanol.

-

Drying: Dry the purified polyamide product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Pharmaceutical and Agrochemical Building Block

Diamine structures are integral to many biologically active compounds. 1,3-diamines serve as important motifs in natural products and are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their ability to form hydrogen bonds and coordinate with metal ions makes them key components in designing molecules with specific biological targets.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

-

Exposure Routes: The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[1]

-

Short-Term Effects: The substance is corrosive to the eyes, skin, and respiratory tract.[1]

-

Fire Hazard: The compound is flammable. Vapors may form explosive mixtures with air above its flash point of 52 °C.[1]

-

Handling: Work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Keep away from open flames, sparks, and heat.[1]

-

Storage: Store in a cool, dry, well-ventilated area, separated from oxidants. Keep the container tightly closed. The storage area should be fireproof.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. This compound | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound [webbook.nist.gov]

- 8. pp.bme.hu [pp.bme.hu]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

1,3-butanediamine safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 1,3-butanediamine, intended for use by professionals in research and development. The information is compiled from various safety data sheets and toxicological resources.

Chemical Identification and Properties

This compound is a colorless liquid with the molecular formula C4H12N2.[1][2][3] It is also known as 1,3-diaminobutane.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 88.15 g/mol | [1][2] |

| Boiling Point | 142-150 °C | [1][2] |

| Flash Point | 52 °C (open cup) | [1][2] |

| Density | Relative density (water = 1): 0.85 | [2] |

| Vapor Pressure | 0.6 kPa at 20 °C | [2] |

| Vapor Density | Relative vapor density (air = 1): 3 | [2] |

| Solubility in Water | Very good | [1][2] |

| Appearance | Colorless liquid | [1][2] |

Hazard Identification and Classification

This compound is a flammable liquid and is corrosive to the eyes, skin, and respiratory tract.[1][2] Ingestion is also corrosive.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Acute toxicity (Oral) | Category 4 |

| Acute toxicity (Dermal) | Category 3 |

| Acute toxicity (Inhalation) | Category 4 |

| Skin corrosion/irritation | Category 1C |

| Serious eye damage/eye irritation | Category 1 |

Source: TCI Chemicals SDS

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302+H332: Harmful if swallowed or if inhaled.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

Toxicological Information

The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[2]

Acute Effects:

-

Inhalation: Causes cough, labored breathing, and sore throat.[2]

-

Skin: Results in redness, pain, and skin burns.[2]

-

Eyes: Can cause blurred vision and severe deep burns.[2]

-

Ingestion: Leads to a burning sensation and abdominal pain.[2]

No specific LD50 data for this compound was found in the provided search results.

Experimental Protocols

General Methodology for Acute Dermal Toxicity Study (based on OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Healthy, young adult rats, typically of a single sex (usually females), are used.

-

Housing and Feeding: Animals are housed in controlled conditions with a standard diet and drinking water available ad libitum.

-

Dose Levels: A stepwise procedure with fixed doses is used. The initial dose is selected to likely produce toxicity without mortality. Subsequent groups may be tested at higher or lower doses depending on the outcome.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over the shaved area (at least 10% of the body surface). The area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Observations are made frequently on the first day and then daily. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Handling and Storage Precautions

Strict hygiene is paramount when handling this compound.[1]

Engineering Controls:

-

Work should be performed in a well-ventilated place.[2]

-

A closed system or local exhaust should be installed.[2]

-

Safety showers and eye wash stations should be readily available.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear a face shield or eye protection in combination with breathing protection.[1]

-

Skin Protection: Wear protective gloves and chemical-resistant clothing.[1][2]

-

Respiratory Protection: Use ventilation, local exhaust, or breathing protection.[1] A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the exposure level.[2]

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Take measures to prevent the buildup of electrostatic charge by using explosion-proof equipment.[2]

-

Do not eat, drink, or smoke during work.[1]

Storage:

-

Store in a fireproof, well-closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.

-

Store separated from oxidants.[1]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable breathing position.[2] If breathing is difficult, provide oxygen. Artificial respiration may be needed.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the skin with plenty of water or shower.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][2] Give one or two glasses of water to drink.[1] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, foam, alcohol-resistant foam, dry powder, or carbon dioxide.[1]

-

Fire Fighting Procedures: In case of fire, keep drums and other containers cool by spraying with water.[1]

-

Hazards: Flammable.[1] Gives off irritating or toxic fumes (or gases) in a fire.[1] Above 52°C, explosive vapor/air mixtures may be formed.[1]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear a chemical protection suit and a filter respirator for organic gases and vapors.[1]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleaning: Remove all ignition sources.[1] Collect leaking and spilled liquid in covered containers as far as possible.[1] Absorb the remaining liquid in sand or inert absorbent and remove to a safe place.

Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe handling of hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the specific SDS for this compound from your supplier and follow all institutional and regulatory safety guidelines. No detailed experimental protocols or specific signaling pathways for this compound were found in the public domain during the literature search for this document.

References

solubility of 1,3-butanediamine in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Butanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative solubility information inferred from structurally analogous short-chain aliphatic diamines. A detailed, generalized experimental protocol for the quantitative determination of the solubility of liquid amines in organic solvents is presented, based on the isothermal shake-flask method. Furthermore, this guide outlines key factors influencing solubility and provides visual workflows to aid in experimental design and execution.

Introduction to this compound and its Solubility

This compound (C₄H₁₂N₂) is a diamine featuring two primary amine groups, which impart significant polarity to the molecule.[1] This structural characteristic is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" governs its solubility, suggesting a higher affinity for polar solvents capable of hydrogen bonding.[1] While the four-carbon backbone contributes a degree of nonpolar character, the influence of the two amine groups is generally dominant in determining its solubility profile. Consequently, this compound is expected to be highly soluble or miscible in polar protic and aprotic solvents and less soluble in nonpolar solvents.[1]

Inferred Solubility of this compound

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Protic | Methanol (B129727), Ethanol | Miscible | The amine groups of this compound can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with protic solvents like alcohols.[1] Analogous compounds like 1,2-diaminopropane (B80664) and putrescine are known to be soluble in methanol and ethanol.[2][3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents can engage in dipole-dipole interactions with the polar amine groups of this compound. While hydrogen bonding is not as significant as with protic solvents, the overall polarity is sufficient for good solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic ring of these solvents has limited affinity for the polar amine groups of this compound. The nonpolar interactions with the butyl chain are not sufficient to overcome the strong hydrogen bonding between the diamine molecules themselves. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity between the highly polar this compound and nonpolar aliphatic solvents results in very poor miscibility.[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method.[4][5][6][7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature bath or shaker

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or an appropriate titrator.

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a sealed vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the diamine at the end of the equilibration period is essential to ensure a saturated solution has been formed.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe. It is critical to avoid disturbing the undissolved this compound layer.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets of the amine.

-

-

Quantitative Analysis:

-

Method A: Gas Chromatography (GC-FID)

-

Derivatization (if necessary): For some GC columns, derivatization of the amines may be necessary to improve peak shape and prevent tailing.[8][9][10][11][12][13] Silylation is a common derivatization technique for amines.[9][10]

-

Calibration: Prepare a series of calibration standards by accurately diluting known masses of this compound in the chosen organic solvent. Analyze these standards using a validated GC-FID method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same GC method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original, undiluted saturated solution by accounting for the dilution factor. This value represents the solubility.

-

-

Method B: Acid-Base Titration

-

Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., hydrochloric acid in a suitable non-aqueous solvent if the organic solvent is non-aqueous).[14][15]

-

Titration: Accurately transfer a known volume of the filtered, saturated solution into a titration vessel. Add a suitable indicator or use a potentiometric endpoint detection system. Titrate the sample with the standardized acid solution until the endpoint is reached.

-

Calculation: Calculate the moles of acid used to reach the endpoint. Based on the stoichiometry of the acid-base reaction (this compound has two basic amine groups), determine the moles of this compound in the analyzed aliquot. From this, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).

-

-

Visualizations

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding can be successfully inferred from the behavior of analogous short-chain diamines. This guide provides a framework for predicting its solubility and offers a detailed experimental protocol for its precise determination. The provided workflows for experimental design and understanding the factors that influence solubility will be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling more informed solvent selection and process optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 10. weber.hu [weber.hu]

- 11. Derivatizációs reagensek használata gázkromatográfiához (GC) [sigmaaldrich.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. info.gfschemicals.com [info.gfschemicals.com]

- 15. mt.com [mt.com]

Spectroscopic Analysis of 1,3-Butanediamine: A Technical Guide

Introduction: 1,3-Butanediamine (CAS No: 590-88-5), also known as 1,3-diaminobutane, is a simple aliphatic diamine with the molecular formula C4H12N2.[1] Its structure consists of a four-carbon chain with amino groups at the first and third positions. As a versatile chemical intermediate, its structural elucidation and purity assessment are crucial for its application in research, drug development, and industrial synthesis. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, four distinct carbon environments and five distinct proton environments are expected.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~2.65 | Triplet | 2H |

| H-2 | ~1.55 | Multiplet | 2H |

| H-3 | ~2.90 | Multiplet | 1H |

| H-4 | ~1.05 | Doublet | 3H |

| -NH₂ | ~1.30 | Broad Singlet | 4H |

Note: Data are predicted values and may vary based on solvent and experimental conditions. The broadness of the -NH₂ signal is due to quadrupole broadening and chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 40-45 |

| C-2 | 35-40 |

| C-3 | 45-50 |

| C-4 | 20-25 |

Note: Data are based on typical chemical shift ranges for aliphatic amines.[2][3] The spectrum was recorded on a Bruker WM-250 instrument.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of primary amine groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium-Strong |

| 2950 - 2850 | C-H Stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H Bend (scissoring) | Medium |

| 1470 - 1450 | C-H Bend | Medium |

| 1250 - 1020 | C-N Stretch | Medium |

| 910 - 665 | N-H Wag | Strong, Broad |

Note: Data are characteristic absorption ranges for primary aliphatic amines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 88.15 g/mol .[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 71 | High | [M - NH₃]⁺ |

| 56 | Medium | [C₃H₆N]⁺ |

| 44 | Base Peak | [C₂H₆N]⁺ |

| 30 | High | [CH₄N]⁺ |

Note: Data obtained from the NIST Mass Spectrometry Data Center.[6] The presence of an odd molecular weight is consistent with the nitrogen rule for a compound containing two nitrogen atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width is set to cover the range of 0-10 ppm.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument.

-

A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

-

A higher concentration of the sample (50-100 mg) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to 0-220 ppm.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

FTIR Acquisition :

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization : Electron Ionization (EI) is typically used. The sample is bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each fragment is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the structure and key fragmentation pathways of this compound.

Caption: Chemical structure of this compound.

Caption: Primary mass spectrometry fragmentation pathways of this compound.

References

biological synthesis of 1,3-butanediamine in microorganisms

An In-depth Technical Guide to the Microbial Synthesis of Short-Chain Diamines and Diols

Introduction

While the direct microbial biosynthesis of 1,3-butanediamine is not extensively documented in current research literature, significant progress has been made in the metabolic engineering of microorganisms for the production of structurally similar and industrially valuable chemicals. This guide focuses on the biological synthesis of 1,3-diaminopropane (B46017), a three-carbon diamine, and provides insights into the production of 1,3-butanediol (B41344). Both compounds serve as important platform chemicals for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document will detail the established biosynthetic pathways, metabolic engineering strategies, experimental protocols, and quantitative production data, providing a comprehensive resource for researchers and professionals in the field.

Biological Synthesis of 1,3-Diaminopropane in Engineered Escherichia coli

1,3-Diaminopropane (1,3-DAP) is a valuable chemical building block for polyamides, epoxy resins, and various agrochemicals and pharmaceuticals.[1] While some microorganisms like Pseudomonas and Acinetobacter species naturally produce small amounts of 1,3-DAP, metabolic engineering of industrial workhorses like Escherichia coli has been the primary focus for achieving higher production titers.[1][2]

Biosynthetic Pathways for 1,3-Diaminopropane

Two primary heterologous pathways, a C4 and a C5 pathway, have been explored for the production of 1,3-DAP in E. coli.[1][3]

The C4 pathway originates from oxaloacetate, a four-carbon intermediate of the tricarboxylic acid (TCA) cycle.[3] This pathway, utilizing genes from Acinetobacter baumannii, has been identified as the more efficient route in silico.[1] The key enzymatic steps are:

-

L-aspartate formation: Oxaloacetate is converted to L-aspartate.

-

L-2,4-diaminobutanoate (DAB) formation: L-aspartate is converted to L-2,4-diaminobutanoate.

-

Decarboxylation to 1,3-DAP: L-2,4-diaminobutanoate is decarboxylated to form 1,3-diaminopropane.

The core heterologous enzymes in this pathway are L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (encoded by dat) and L-2,4-diaminobutyrate decarboxylase (encoded by ddc) from A. baumannii.[1]

The C5 pathway starts from α-ketoglutarate, a five-carbon intermediate of the TCA cycle, and proceeds through the formation of putrescine.[3] This pathway is found in some Pseudomonas species.[2] The general steps are:

-

Glutamate and Ornithine/Arginine synthesis: α-ketoglutarate is converted to glutamate, which then enters the ornithine or arginine biosynthetic pathways.

-

Putrescine formation: Ornithine or arginine is decarboxylated to form putrescine (1,4-diaminobutane).

-

Spermidine (B129725) synthesis: Putrescine is converted to spermidine.

-

Conversion to 1,3-DAP: Spermidine is dehydrogenated to produce 1,3-diaminopropane.

A key enzyme in the final step of this pathway is spermidine dehydrogenase (encoded by spdH).[3]

Metabolic Engineering Strategies for Enhanced 1,3-DAP Production

Several metabolic engineering strategies have been employed to improve the production of 1,3-DAP in E. coli, primarily focusing on the more efficient C4 pathway.[1]

-

Increasing Precursor Supply: Overexpression of phosphoenolpyruvate (B93156) carboxylase (ppc) and aspartate aminotransferase (aspC) was performed to channel more carbon flux towards oxaloacetate and L-aspartate.[1]

-

Knockout of Competing Pathways: Deletion of phosphofructokinase (pfkA) was found to increase 1,3-DAP production.[1]

-

Fed-batch Fermentation: High-cell-density fed-batch fermentation has been crucial for achieving high titers of 1,3-DAP.[1]

Quantitative Data on 1,3-DAP Production

The following table summarizes the reported production metrics for 1,3-DAP in engineered E. coli.

| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Overexpression of dat and ddc | ~0.5 | Not Reported | Not Reported | [1] |

| + Overexpression of ppc and aspC | 1.35 - 1.39 | Not Reported | Not Reported | [1] |

| + pfkA deletion | Not Reported | Not Reported | Not Reported | [1] |

| Fed-batch fermentation of final engineered strain | 13 | Not Reported | Not Reported | [1] |

Experimental Protocols

-

Host Strain: E. coli W (wild type) or other suitable laboratory strains.

-

Plasmids: Plasmids with inducible promoters (e.g., T7 or trc) are used for expressing the heterologous genes (dat, ddc) and for overexpressing native genes (ppc, aspC).

-

Gene Knockouts: Gene deletions (e.g., pfkA) are typically performed using homologous recombination-based methods.

-

Media: A defined minimal medium (e.g., M9 or a modified minimal medium) with glucose as the carbon source is commonly used. The medium is supplemented with appropriate antibiotics for plasmid maintenance.

-

Flask Cultivation: Shake flask cultures are used for initial strain screening and characterization. Typically, cells are grown at 37°C to a certain optical density (OD), and then protein expression is induced (e.g., with IPTG) followed by further cultivation at a lower temperature (e.g., 30°C).

-

Fed-batch Fermentation: For high-titer production, fed-batch fermentation is conducted in a bioreactor. A concentrated glucose solution is fed to the culture to maintain a low glucose concentration and avoid the accumulation of inhibitory byproducts. pH is controlled (e.g., at 7.0) by the addition of a base (e.g., NH4OH), and dissolved oxygen is maintained at a set level (e.g., 20%) by controlling the agitation speed and airflow rate.

-

Cell Growth: Cell growth is monitored by measuring the optical density at 600 nm (OD600).

-

Glucose Concentration: The concentration of glucose in the culture supernatant is determined using a glucose analyzer or HPLC with a refractive index (RI) detector.

-

1,3-DAP Quantification: The concentration of 1,3-DAP in the culture supernatant is quantified by HPLC after derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) or by gas chromatography-mass spectrometry (GC-MS).

Biological Synthesis of 1,3-Butanediol in Engineered Escherichia coli

1,3-Butanediol (1,3-BDO) is a four-carbon diol with applications in cosmetics, as a solvent, and as a precursor for the synthesis of various chemicals.[4][5] The biosynthesis of 1,3-BDO in E. coli has been successfully demonstrated through the construction of an artificial pathway starting from acetyl-CoA.[4][6]

Biosynthetic Pathway for 1,3-Butanediol

The engineered pathway for 1,3-BDO production from glucose involves the following key steps:

-

Acetyl-CoA formation: Glucose is converted to acetyl-CoA through glycolysis.

-

Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by an acetyl-CoA acetyltransferase (e.g., PhaA).[4]

-

3-Hydroxybutyryl-CoA formation: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by an acetoacetyl-CoA reductase (e.g., PhaB).[4]

-

3-Hydroxybutyraldehyde formation: 3-Hydroxybutyryl-CoA is converted to 3-hydroxybutyraldehyde by a CoA-acylating aldehyde dehydrogenase (e.g., Bld).[4]

-

1,3-Butanediol formation: 3-Hydroxybutyraldehyde is reduced to 1,3-butanediol by an alcohol dehydrogenase (e.g., YqhD).[4]

Metabolic Engineering and Optimization

To enhance 1,3-BDO production, various strategies have been implemented:

-

Optimization of Gene Expression: The expression levels of the pathway enzymes (phaA, phaB, bld, yqhD) were optimized to balance the metabolic flux.[4]

-

Disruption of Competing Pathways: Pathways that compete for acetyl-CoA or consume intermediates were disrupted.

-

Culture Condition Optimization: Parameters such as the carbon-to-nitrogen ratio, aeration, induction time, and temperature were optimized.[4]

-

Cofactor Engineering: Strategies to improve the availability of NADPH, which is required by some of the pathway enzymes, have been explored.[7]

Quantitative Data on 1,3-BDO Production

The following table summarizes the reported production metrics for 1,3-BDO in engineered E. coli.

| Strain Engineering Strategy | Titer (mM) | Titer (g/L) | Yield (mol/mol glucose) | Reference |

| Optimized gene expression and culture conditions | 257 | ~23.2 | 0.51 | [4] |

| Further engineering including cofactor optimization | 790 | ~71.1 | 0.65 | [7] |

Experimental Workflow

A general experimental workflow for developing a microbial strain for 1,3-BDO production is as follows:

Conclusion

The biological synthesis of short-chain diamines and diols in microorganisms represents a promising and sustainable alternative to traditional chemical synthesis. While the direct microbial production of this compound is not yet well-established, the successful engineering of E. coli for the high-titer production of 1,3-diaminopropane and 1,3-butanediol demonstrates the potential of metabolic engineering and synthetic biology to create microbial cell factories for a wide range of valuable chemicals. Further research in pathway discovery, enzyme engineering, and process optimization will continue to advance the field and enable the bio-based production of an even broader array of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Escherichia coli for biological production of 1, 3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering of Escherichia coli for enhanced production of 1,3-butanediol from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Diamine: A Technical Guide to 1,3-Butanediamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction